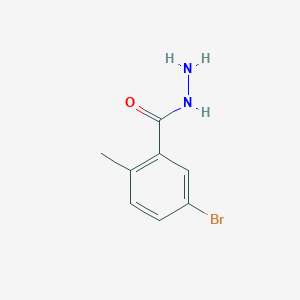

5-Bromo-2-methylbenzohydrazide

Description

5-Bromo-2-methylbenzohydrazide is a substituted benzohydrazide derivative characterized by a bromine atom at the 5-position and a methyl group at the 2-position of the benzene ring. Its molecular formula is C₈H₈BrN₂O, with a molar mass of 229.06 g/mol. Benzohydrazides are widely studied for their applications in coordination chemistry, pharmaceutical intermediates, and as ligands in metal complexes .

Properties

IUPAC Name |

5-bromo-2-methylbenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O/c1-5-2-3-6(9)4-7(5)8(12)11-10/h2-4H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYNQOZLWZZBUCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Br)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Bromo-2-methylbenzohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, including its potential applications in cancer treatment and antifungal properties, supported by various research findings and case studies.

Chemical Structure and Synthesis

This compound belongs to the class of benzohydrazides, characterized by a hydrazide functional group attached to a brominated aromatic ring. The synthesis typically involves the reaction of 5-bromo-2-methylbenzoic acid with hydrazine derivatives, leading to the formation of the hydrazide.

1. Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent. For instance, research has shown that derivatives of benzohydrazides can act as inhibitors of the mammalian target of rapamycin (mTOR), a key regulator in cancer cell proliferation and survival. One study identified a related compound that induced autophagic cell death in triple-negative breast cancer (TNBC) cell lines, suggesting that similar derivatives, including this compound, may exhibit comparable effects .

Table 1: Anticancer Activity of Benzohydrazides

2. Antifungal Activity

The antifungal properties of benzohydrazide derivatives have also been explored. A study focusing on aromatic acylhydrazone-based inhibitors demonstrated that certain structural modifications could enhance antifungal activity against pathogens like Cryptococcus neoformans. While specific data on this compound's antifungal efficacy is limited, it is reasonable to hypothesize that it may share similar properties due to its structural characteristics .

Table 2: Antifungal Activity of Hydrazone Derivatives

| Compound Name | Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| 5.25c | C. neoformans | ≤ 1 μg/mL | |

| This compound | Hypothetical | TBD | Hypothetical |

Case Study: Antitumor Activity

In a recent study, a series of benzohydrazide derivatives were synthesized and evaluated for their ability to inhibit TNBC cell lines. The lead compound showed promising results in reducing cell viability through apoptosis and autophagic pathways. This indicates that further exploration into the structure-activity relationship (SAR) for compounds like this compound could yield effective anticancer agents .

Case Study: Antifungal Screening

Another relevant study involved screening various hydrazone derivatives against fungal pathogens. The results indicated that certain modifications could significantly enhance antifungal activity while maintaining low toxicity profiles. Although direct testing on this compound has not been reported, its structural analogs suggest potential efficacy against fungal infections .

Comparison with Similar Compounds

Structural Analogs and Molecular Properties

The table below compares 5-bromo-2-methylbenzohydrazide with structurally related benzohydrazides, highlighting substituent variations and their effects on molecular properties:

Key Observations :

- Polarity: The methyl group reduces polarity compared to hydroxy (OH) or nitro (NO₂) analogs, likely decreasing solubility in polar solvents.

Hydrogen Bonding and Crystal Packing

Hydrogen bonding patterns, critical for crystal lattice stability, vary significantly among analogs:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.